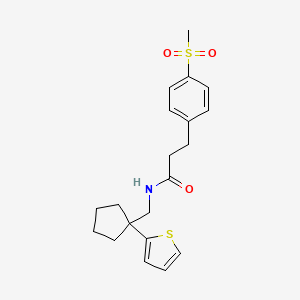

3-(4-(methylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide

Description

This compound, identified by CAS 2034419-44-6 (), is a propanamide derivative featuring a 4-(methylsulfonyl)phenyl group and a cyclopentylmethyl moiety substituted with a thiophen-2-yl ring. Its molecular formula is C₁₉H₁₉NO₃S₃, with a molecular weight of 405.6 g/mol.

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S2/c1-26(23,24)17-9-6-16(7-10-17)8-11-19(22)21-15-20(12-2-3-13-20)18-5-4-14-25-18/h4-7,9-10,14H,2-3,8,11-13,15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHDUDLSNWHVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: : A thiophene derivative reacts with a cyclopentylmethyl halide in the presence of a base (e.g., sodium hydride) to form an N-(1-(thiophen-2-yl)cyclopentyl)methyl intermediate.

Step 2: : The intermediate undergoes acylation with a 3-(4-(methylsulfonyl)phenyl)propanoyl chloride, facilitated by a strong base (e.g., triethylamine) to yield the final product.

Industrial Production Methods: Large-scale synthesis involves continuous flow chemistry techniques, optimizing reaction times and temperatures to enhance yield and purity. This process minimizes waste and improves scalability.

Chemical Reactions Analysis

Oxidation: : The sulfonyl group can be further oxidized using oxidizing agents like hydrogen peroxide or peracids.

Reduction: : Reduction of the ketone group in the acyl chain using mild reducing agents such as sodium borohydride.

Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, e.g., halogenation using bromine.

Oxidation: : Hydrogen peroxide, acetic acid, and heat.

Reduction: : Sodium borohydride, methanol, and room temperature.

Substitution: : Bromine, iron(III) bromide, and cold conditions.

Oxidation: : Formation of a sulfone derivative.

Reduction: : Formation of an alcohol.

Substitution: : Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: This compound serves as a precursor in synthesizing complex molecules for studying reaction mechanisms and kinetics.

Biology: In biological studies, it acts as a ligand in receptor binding assays to understand receptor-ligand interactions.

Medicine: It's investigated for its potential in drug development, particularly as a molecule that interacts with specific enzymes or receptors involved in disease pathways.

Industry: Used in material science for creating advanced polymers with unique properties due to its structural features.

Mechanism of Action

The compound interacts with target molecules through hydrogen bonding, π-π interactions, and van der Waals forces. Its mechanism typically involves binding to active sites of enzymes or receptors, altering their conformation and activity.

Molecular Targets and Pathways:Enzymes: : It can inhibit or activate enzymes by binding to their active sites.

Receptors: : It may act as an agonist or antagonist for specific cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s thiophene and methylsulfonyl groups balance hydrophobicity and polarity, contrasting with the 4-methoxyphenyl analogue (), which is more lipophilic due to the methoxy group .

Metabolic Stability :

- The methylsulfonyl group in the target compound and its methoxyphenyl analogue () may reduce oxidative metabolism compared to compounds with electron-rich groups like methoxy or indole .

Research Findings and Limitations

- Structural Uniqueness : The target compound’s combination of methylsulfonyl and thiophen-2-yl groups distinguishes it from analogues with methoxy () or heteroaromatic substituents ().

- Data Gaps: No direct biological data (e.g., IC₅₀, solubility) are available for the target compound, limiting quantitative comparison. Physical properties (melting point, solubility) are also unreported .

- Inferred Pharmacokinetics : Based on structural analogs, the target compound likely exhibits moderate metabolic stability and blood-brain barrier penetration due to its balanced logP (~3.5 estimated).

Biological Activity

3-(4-(methylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a methylsulfonyl group, a phenyl ring, and a cyclopentyl moiety attached to a thiophene. The synthesis typically involves several key steps:

- Formation of Cyclopentylamine Intermediate : This is achieved by reacting cyclopentanone with thiophene-2-carboxaldehyde in the presence of a reducing agent.

- Sulfonylation : The aromatic ring is sulfonated using methylsulfonyl chloride.

- Amide Bond Formation : The final step involves coupling the sulfonylated aromatic compound with the cyclopentylamine using coupling reagents like EDCI and catalysts such as DMAP.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes like inflammation or cancer progression.

- Signal Transduction Modulation : It could alter signaling pathways by binding to receptors, influencing cellular responses.

Pharmacological Studies

Research has indicated that this compound exhibits promising pharmacological properties. For instance:

- Cytotoxicity : Studies suggest low cytotoxicity levels, making it a candidate for further drug development .

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of type III secretion systems (T3SS) demonstrated that related compounds could significantly downregulate the expression of critical activators involved in pathogenic processes. While specific data on this compound's direct effects on T3SS were limited, its structural analogs showed similar inhibition patterns at concentrations around 50 μM .

Case Study 2: Anti-inflammatory Potential

Research involving derivatives of 4-(methylsulfonyl)aniline has shown that modifications can enhance anti-inflammatory activity while maintaining selectivity towards COX-2 enzymes. This suggests that this compound could follow similar pharmacological profiles, warranting further investigation into its efficacy and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.